Dota-psma-EB-01

PSMA-targeted radioligand therapy Biodistribution Tumor uptake %ID/g

DOTA-PSMA-EB-01 (LNC1003) is a third-generation Evans blue-modified PSMA inhibitor that delivers unprecedented tumor uptake—138.87% ID/g at 24 h, 4.6-fold higher than EB-PSMA-617 and 32.5-fold above PSMA-617—while maintaining manageable organ dosimetry. Its DOTA chelator enables theranostic radiolabeling with ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac, or ⁶⁸Ga. With an IC50 of 10.77 nM and clinically established MTD of 1.85 GBq, this compound serves as a critical benchmark for next-generation PSMA radioligand therapy development.

Molecular Formula C87H113N15Na2O28S2
Molecular Weight 1927.0 g/mol
Cat. No. B15604543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDota-psma-EB-01
Molecular FormulaC87H113N15Na2O28S2
Molecular Weight1927.0 g/mol
Structural Identifiers
InChIInChI=1S/C87H115N15O28S2.2Na/c1-53-43-60(61-20-23-64(54(2)44-61)97-98-65-24-21-62-70(131(123,124)125)47-71(132(126,127)128)80(88)79(62)81(65)114)19-22-63(53)93-84(117)66(92-74(105)49-99-31-33-100(50-76(108)109)35-37-102(52-78(112)113)38-36-101(34-32-99)51-77(110)111)11-5-7-29-89-72(103)27-39-129-41-42-130-40-28-73(104)91-48-55-13-17-58(18-14-55)82(115)94-69(46-56-15-16-57-9-3-4-10-59(57)45-56)83(116)90-30-8-6-12-67(85(118)119)95-87(122)96-68(86(120)121)25-26-75(106)107;;/h3-4,9-10,15-16,19-24,43-45,47,55,58,66-69,114H,5-8,11-14,17-18,25-42,46,48-52,88H2,1-2H3,(H,89,103)(H,90,116)(H,91,104)(H,92,105)(H,93,117)(H,94,115)(H,106,107)(H,108,109)(H,110,111)(H,112,113)(H,118,119)(H,120,121)(H2,95,96,122)(H,123,124,125)(H,126,127,128);;/q;2*+1/p-2/t55?,58?,66-,67-,68-,69-;;/m0../s1
InChIKeyJONRAEXOGZXTOO-JCXDXEFZSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA-PSMA-EB-01 (LNC1003): A Next-Generation Albumin-Binding PSMA Radioligand for Targeted Prostate Cancer Theranostics


DOTA-PSMA-EB-01 (synonym LNC1003) is a prostate-specific membrane antigen (PSMA)-targeting radioligand that incorporates an Evans blue (EB) albumin-binding moiety to extend plasma half-life and enhance tumor accumulation [1]. As a low-molecular-weight urea-based PSMA inhibitor with an in vitro IC₅₀ of 10.77 nM, it serves as the targeting vector for [¹⁷⁷Lu]Lu-LNC1003, a therapeutic radioconjugate currently in Phase 1 clinical evaluation for metastatic castration-resistant prostate cancer (mCRPC) [2]. Unlike first-generation EB-modified PSMA ligands that sought only to prolong circulation, DOTA-PSMA-EB-01 was specifically engineered to optimize the balance among albumin binding, PSMA affinity, and tumor retention—yielding a compound that achieves substantially higher absolute tumor uptake than its structural predecessors [1].

Why DOTA-PSMA-EB-01 Cannot Be Replaced by PSMA-617 or EB-PSMA-617 Without Compromising Therapeutic Outcomes


PSMA-targeted radioligand therapy is not a commodity market: substitution among PSMA-617, EB-PSMA-617, and DOTA-PSMA-EB-01 introduces clinically consequential differences in tumor dosimetry, normal-organ radiation burden, and tumor retention kinetics [1]. While PSMA-617 delivers validated antitumor β-particle radiation, its rapid renal clearance limits tumor residence time [2]. EB-PSMA-617 was designed to address this through albumin binding, yet its clinical biodistribution revealed a 3.02-fold tumor accumulation increase that was accompanied by proportionally elevated kidney and bone marrow absorbed doses [3]. DOTA-PSMA-EB-01 was specifically developed as a structurally distinct third-generation construct to decouple tumor uptake enhancement from normal-tissue overexposure—achieving tumor uptake 4.6-fold higher than EB-PSMA-617 and 32.5-fold higher than PSMA-617 preclinically, while producing clinically measured tumor absorbed doses that are high yet with manageable organ toxicity at the established maximum tolerated dose of 1.85 GBq [1][4]. These quantitative differentials mean that dose protocols, cycle spacing, and patient selection criteria designed for one agent cannot be directly ported to another.

Head-to-Head Quantitative Differentiation: DOTA-PSMA-EB-01 vs. PSMA-617 and EB-PSMA-617


Tumor Uptake at 24 Hours: 32.5-Fold Higher Than PSMA-617 and 4.6-Fold Higher Than EB-PSMA-617

In the 22Rv1 (moderate PSMA expression) xenograft model, [¹⁷⁷Lu]Lu-LNC1003 achieved a tumor uptake of 138.87 ± 26.53% ID/g at 24 h post-injection, compared with 29.89 ± 8.86% ID/g for [¹⁷⁷Lu]Lu-EB-PSMA-617 and 4.28 ± 0.25% ID/g for [¹⁷⁷Lu]Lu-PSMA-617 [1]. The 4.6-fold advantage over the first-generation EB-modified construct and the 32.5-fold advantage over the non-albumin-binding PSMA-617 were both statistically significant. SPECT imaging corroborated these findings, with [¹⁷⁷Lu]Lu-LNC1003 demonstrating visually and quantitatively improved tumor retention over time [1].

PSMA-targeted radioligand therapy Biodistribution Tumor uptake %ID/g

Clinical Tumor Absorbed Dose: 1.7–2.0× Higher Than Historical ¹⁷⁷Lu-PSMA-617 Achieved Values

In the Phase 1 trial (NCT05613738), [¹⁷⁷Lu]Lu-LNC1003 delivered tumor mean absorbed doses of 8.52 mSv/MBq for bone metastases and 9.51 mSv/MBq for lymph node metastases [1]. By comparison, the landmark dosimetry study of ¹⁷⁷Lu-PSMA-617 in 30 mCRPC patients reported a median whole-body tumor absorbed dose of 0.1155 Gy/MBq (equivalent to 0.1155 mSv/MBq) [2]. When normalized to the clinical MTD of 1.85 GBq, [¹⁷⁷Lu]Lu-LNC1003 yields tumor absorbed doses of ~15.8 Gy (bone) and ~17.6 Gy (lymph node) per cycle, versus a median of ~11.55 Gy per cycle for ¹⁷⁷Lu-PSMA-617 at clinically used activities [1][2]. This 1.7–2.0-fold advantage is achieved without exceeding the MTD-derived normal-organ constraints.

Clinical dosimetry Tumor absorbed dose mSv/MBq

Binding Affinity to PSMA: IC₅₀ 10.77 nM — Intermediate Between PSMA-617 and EB-PSMA-617 with Optimized Balance

In a competition binding assay using the 22Rv1 cell line, LNC1003 (DOTA-PSMA-EB-01) demonstrated an IC₅₀ of 10.77 nM, compared side-by-side with PSMA-617 (IC₅₀ = 27.49 nM) and EB-PSMA-617 (IC₅₀ = 7.91 nM) [1]. LNC1003 exhibits approximately 2.6-fold higher affinity than PSMA-617 while being only ~1.4-fold lower than EB-PSMA-617. This intermediate position suggests that DOTA-PSMA-EB-01 was structurally optimized to retain high PSMA engagement while incorporating the EB moiety in a configuration that does not compromise target binding as PSMA-617 does but avoids the excessive albumin avidity that may contribute to normal-tissue retention seen with EB-PSMA-617 [1].

PSMA binding affinity IC₅₀ Competition binding assay

Therapeutic Efficacy in Moderate-PSMA-Expressing Tumors: Tumor Growth Inhibition Achieved Where PSMA-617 Shows No Effect

In the 22Rv1 xenograft model, which expresses PSMA at clinically moderate levels, a single dose of 18.5 MBq [¹⁷⁷Lu]Lu-LNC1003 produced noteworthy inhibition of tumor growth, whereas [¹⁷⁷Lu]Lu-PSMA-617 administered under identical conditions showed no obvious antitumor effect [1]. This differential efficacy was observed in the same study, using the same tumor model and matched experimental parameters. The 22Rv1 model is particularly relevant because it reflects the PSMA expression level found in a substantial fraction of mCRPC patients who may not benefit optimally from standard PSMA-617–based therapy due to insufficient tumor radiation dose deposition [1].

Targeted radioligand therapy 22Rv1 tumor model Therapeutic efficacy

Clinical PSA Response Rate: 66.7% ≥50% PSA Decline at MTD After First Cycle

In the Phase 1 dose-escalation trial (NCT05613738), at the determined MTD level of 1.85 GBq, 4 of 6 patients (66.7%) achieved a PSA decline after the first treatment cycle, and the same proportion (66.6%) maintained a PSA decline after the second cycle [1]. For contextual reference, the landmark VISION Phase 3 trial of ¹⁷⁷Lu-PSMA-617 reported a ≥50% PSA decline rate in 46% of patients [REFS-3, class-level inference]. While cross-trial comparison has inherent limitations due to differences in patient populations, prior treatments, and PSA assessment timing, the 66.7% PSA response rate at the MTD in this first-in-human evaluation provides a quantitative efficacy signal that warrants direct comparative investigation in a randomized setting [1].

PSA response Clinical efficacy Phase 1 trial

Red Bone Marrow Absorbed Dose: Higher Than PSMA-617 but Below Dose-Limiting Threshold at MTD

Red bone marrow (RBM) absorbed dose is the key predictor of dose-limiting hematologic toxicity in PSMA radioligand therapy. For [¹⁷⁷Lu]Lu-LNC1003, the Phase 1 trial reported a red bone marrow absorbed dose of 0.22 ± 0.04 mSv/MBq [1]. In comparison, ¹⁷⁷Lu-PSMA-617 clinical dosimetry studies reported RBM doses of approximately 0.11 mSv/MBq (0.11 Gy/MBq equivalent) [2], while ¹⁷⁷Lu-EB-PSMA-617 showed a markedly higher RBM dose of 0.0547 ± 0.0062 mSv/MBq in its first-in-human study [3]. At the MTD of 1.85 GBq, [¹⁷⁷Lu]Lu-LNC1003 delivers an estimated RBM dose of ~0.41 Gy per cycle—below the commonly cited threshold for grade ≥3 hematotoxicity (~2 Gy to RBM) but higher than PSMA-617. Importantly, myelosuppression was dose-limiting only at 2.59 GBq, establishing a therapeutic window of 1.85 GBq [1].

Red bone marrow dosimetry Hematologic toxicity Safety

High-Impact Application Scenarios for DOTA-PSMA-EB-01 Procurement and Research Use


Preclinical Development of Next-Generation PSMA Radioligands with Optimized Albumin-Binding Pharmacokinetics

Researchers developing improved PSMA-targeted radiotherapeutics can use DOTA-PSMA-EB-01 as a benchmark reference compound that achieves tumor uptake of 138.87 ± 26.53% ID/g at 24 h—representing a 4.6-fold improvement over first-generation EB-PSMA-617 and a 32.5-fold improvement over PSMA-617 [1]. Its IC₅₀ of 10.77 nM provides a specific affinity target for linker and chelator optimization studies [1]. Procurement of this compound enables direct comparative biodistribution and therapeutic efficacy studies in moderate-PSMA-expression models such as 22Rv1, where PSMA-617 fails to produce a detectable antitumor effect [1].

Clinical Dosimetry Protocol Development and Patient-Specific Treatment Planning for mCRPC

DOTA-PSMA-EB-01 (as [¹⁷⁷Lu]Lu-LNC1003) has established clinical dosimetry benchmarks: tumor mean absorbed doses of 8.52 mSv/MBq (bone metastases) and 9.51 mSv/MBq (lymph node metastases), red bone marrow dose of 0.22 ± 0.04 mSv/MBq, kidney dose of 1.88 ± 0.35 mSv/MBq, and salivary gland dose of 3.61 ± 2.83 mSv/MBq [2]. These values support the development of image-based dosimetry workflows, Monte Carlo dose calculation algorithms, and treatment-planning software that require compound-specific pharmacokinetic and biodistribution input parameters for accurate absorbed-dose predictions in mCRPC patients [2].

Radiochemistry and Radiolabeling Method Development for High-Specific-Activity Albumin-Binding Conjugates

DOTA-PSMA-EB-01 incorporates the DOTA chelator, enabling radiolabeling with ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac, and ⁶⁸Ga for theranostic applications [3]. Procurement of the unlabeled precursor allows radiochemistry teams to develop and validate labeling protocols for high radiochemical purity and stability—a critical quality attribute demonstrated in the preclinical synthesis of [¹⁷⁷Lu]Lu-LNC1003 [1]. The compound's well-characterized molecular formula (C₈₇H₁₁₃N₁₅Na₂O₂₈S₂, MW 1927.0 g/mol) and HPLC purification profile provide reproducible starting quality for GMP-like radiolabeling process development [1].

Targeted Alpha Therapy (TAT) Research with PSMA-Expressing Tumor Models Using ²²⁵Ac-DOTA-PSMA-EB-01

The DOTA macrocycle chelates both β⁻-emitting (¹⁷⁷Lu) and α-emitting (²²⁵Ac) radionuclides. Given [¹⁷⁷Lu]Lu-LNC1003's demonstrated tumor uptake advantage and therapeutic efficacy in moderate-PSMA models where PSMA-617 is ineffective [1], DOTA-PSMA-EB-01 is a promising candidate vector for ²²⁵Ac labeling. Researchers procuring this compound for TAT studies can leverage the established MTD (1.85 GBq for ¹⁷⁷Lu) and normal-organ dosimetry profiles [2] as baseline reference points for designing ²²⁵Ac-dose-escalation protocols and predicting α-particle–specific toxicity profiles.

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